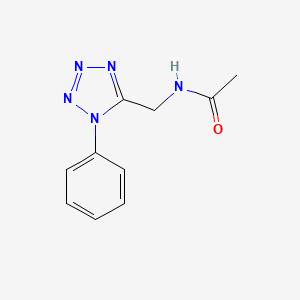![molecular formula C17H14ClNO3S3 B2955268 1-(2-Chlorophenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}methanesulfonamide CAS No. 1421526-26-2](/img/structure/B2955268.png)
1-(2-Chlorophenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the carbonyl group, and the attachment of the chlorophenyl and methanesulfonamide groups. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the carbonyl group could potentially result in the formation of a resonance structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the carbonyl group could potentially undergo nucleophilic addition reactions, while the chlorophenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and sulfonamide groups could potentially make the compound soluble in polar solvents .科学的研究の応用
Structural Analysis and Properties
Conformational Studies : Studies on compounds similar to the title chemical, such as N-(2,3-Dichlorophenyl)methanesulfonamide, reveal details about their molecular conformation. These substances typically exhibit specific orientations of the N—H bond and differences in bond and torsion angles, which are crucial for their biological activity (Gowda, Foro, & Fuess, 2007).
Molecular Packing and Hydrogen Bonding : In similar compounds, molecules are organized into chains or dimers through N—H⋯O hydrogen bonding, influencing their physical properties and potential applications (Gowda, Foro, & Fuess, 2007).
Synthetic Methods
One-Step Synthesis Approaches : Methods for synthesizing structurally related compounds, such as 2-Substituted 1-Methylsulfonylindoles, have been developed. These methods involve reactions with terminal acetylenes, indicating potential pathways for synthesizing the title compound (Sakamoto, Kondo, Iwashita, Nagano, & Yamanaka, 1988).
Nucleophilic Aromatic Substitution : The synthesis of methylthio- and methylsulfonyl-polychlorobiphenyls via nucleophilic aromatic substitution offers insight into potential synthetic routes for related compounds (Bergman & Wachtmeister, 1978).
Potential Applications
Sensory Materials and Pesticide Removal : Thiophene-based metal-organic frameworks, constructed using similar compounds, have shown efficacy as luminescent sensory materials for environmental contaminants and in pesticide removal (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).
Coenzyme M Analogues : Studies on analogues of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) suggest potential biochemical applications for similar methanesulfonamide compounds (Gunsalus, Romesser, & Wolfe, 1978).
Electrocatalytic Oxygen Evolution : Heteroleptic [Ni(ii) 1,1-dithiolate-phosphine] complexes with methanesulfonamide derivatives demonstrate potential for electrocatalytic oxygen evolution, hinting at possible applications in energy-related fields (Anamika, Yadav, Manar, Yadav, Kumar, Ganesan, Drew, & Singh, 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-chlorophenyl)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S3/c18-14-5-2-1-4-12(14)11-25(21,22)19-10-13-7-8-16(24-13)17(20)15-6-3-9-23-15/h1-9,19H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZDMJRPNRXZIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

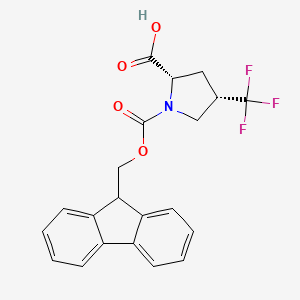
![(Z)-3-butyl-5-((9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2955186.png)

![3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2955190.png)
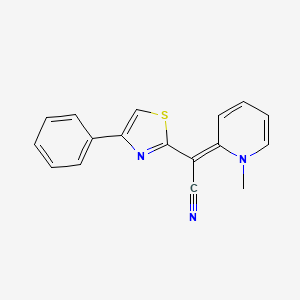
![1-(2-chloro-6-fluorobenzyl)-3'-(3-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2955192.png)

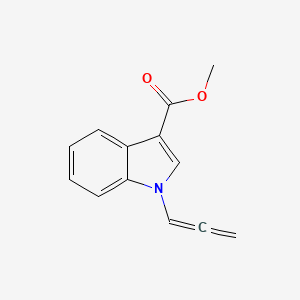
![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2955196.png)
![5-(Furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2955198.png)
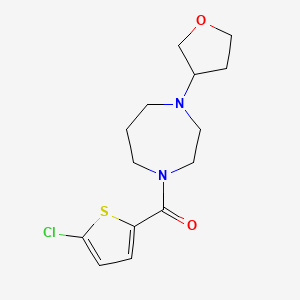
![N-(2-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2955201.png)

